2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone
Description
Properties
CAS No. |
3532-51-2 |
|---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2,3-diphenyl-3-piperidin-1-ylisoindol-1-one |
InChI |
InChI=1S/C25H24N2O/c28-24-22-16-8-9-17-23(22)25(20-12-4-1-5-13-20,26-18-10-3-11-19-26)27(24)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2 |
InChI Key |
XOFLLIGIYUYVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Amino-4-hydroxyphthalic acid derivatives serve as precursors for the isoindolinone ring system.
- Protecting groups such as methyl esters (dimethyl 3-amino-4-hydroxyphthalate) are used to mask carboxyl groups during intermediate steps.
- Hydrolysis and reduction steps convert nitro and ester groups to amino and acid functionalities, respectively.
Key Reactions
- Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid is performed using bases like sodium hydroxide or organic bases such as triethylamine in aqueous or mixed solvents (water/ethanol) at temperatures ranging from 30 to 150 °C, typically around 70 °C.
- Reduction of dimethyl 4-hydroxy-3-nitrophthalate to dimethyl 3-amino-4-hydroxyphthalate is achieved using reducing agents such as Fe/HCl, Zn/HOAc, or samarium diiodide in methanol at mild temperatures (10–50 °C).
Introduction of the Piperidinyl Group
Synthesis of 3-Phenylpiperidine Intermediates
- The piperidinyl moiety is introduced via synthesis of 3-phenylpiperidine derivatives.
- A Grignard reaction between N-protected 3-piperidone and phenyl magnesium halide generates 3-hydroxy-3-phenylpiperidine intermediates.
- Subsequent elimination of the hydroxyl group and catalytic hydrogenation yield N-protected 3-phenylpiperidine.
- Deprotection and chiral resolution steps provide enantiomerically pure 3-phenylpiperidine, which can be further functionalized.
Coupling with Isoindolinone Core
- The 3-aminopiperidine-2,6-dione salt (e.g., hydrochloride salt) reacts with isoindolinone precursors in the presence of organic bases (triethylamine) and solvents like acetic acid at elevated temperatures (~120 °C) to form the desired isoindoline-1,3-dione compounds bearing the piperidinyl substituent.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Hydrolysis of ester | NaOH or triethylamine | 50–90 | Water, ethanol | Methyl esters as protecting groups |
| Reduction of nitro group | Fe/HCl, Zn/HOAc, or samarium diiodide | 10–50 | Methanol | Mild conditions to avoid side reactions |
| Grignard reaction | Phenyl magnesium bromide + N-protected 3-piperidone | 0–5 | Anhydrous THF | Nitrogen atmosphere, slow addition |
| Hydroxyl elimination | Silicone reagents or acidic conditions | Room temp to 70 | Various | Forms mixture of intermediates |
| Catalytic hydrogenation | Transition metal catalyst + hydrogen source | Room temp to 70 | Alcoholic solvents | Converts intermediates to N-protected piperidine |
| Deprotection | Acidic hydrolysis (e.g., HCl reflux) | Reflux (~100) | Aqueous acidic media | Removes protecting groups |
| Coupling reaction | 3-aminopiperidine-2,6-dione salt + isoindolinone precursor + base | ~120 | Acetic acid | Forms isoindoline-1,3-dione with piperidinyl substituent |
Research Findings and Optimization Notes
- Protecting groups on carboxyl functions (methyl, ethyl, tert-butyl, phenyl, benzyl) are critical for controlling reactivity and improving yields during intermediate steps.
- Base choice influences hydrolysis and coupling efficiency; triethylamine is preferred for organic base catalysis.
- Temperature control is essential to balance reaction rates and minimize side reactions, especially during hydrolysis and coupling steps.
- Chiral resolution of piperidine intermediates ensures enantiomeric purity, which is important for biological activity.
- Lewis acid deprotection (e.g., BCl3, BBr3) is used to remove hydroxyl protecting groups in some isoindoline-1,3-dione derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. Researchers utilize 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone to create derivatives with enhanced properties or functionalities.
Key Properties:
- Structural Features: Contains two phenyl groups and a piperidinyl group.
- Reactivity: Engages in substitution reactions, oxidation, and reduction processes to yield diverse products.
Biological Activities
Research indicates that 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone exhibits significant biological activities that make it a candidate for therapeutic applications.
Antimicrobial Properties:
Studies have demonstrated that derivatives of isoindoline compounds possess antimicrobial effects against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness comparable to established antibiotics like gentamicin .
Anticancer Activity:
The compound has been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives can inhibit the growth of cancer cell lines, inducing apoptosis and cell cycle arrest. Notably, compounds related to isoindoline derivatives have displayed promising results against human cancer cell lines such as Caco-2 and HCT-116 .
Antileishmanial Effects:
Research indicates that certain isoindole derivatives are highly effective against Leishmania tropica, outperforming first-line treatments like Glucantime . This highlights the potential of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone in treating parasitic infections.
Neurological Applications
The compound is being investigated for its role as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Enzyme Inhibition
FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)
- Key Differences : Replaces the diphenyl groups with a benzimidazolone-piperidinyl motif and a fluoroindole carboxamide chain.
- Biological Activity: Potent inhibitor of phospholipase D (PLD), with IC₅₀ values in the nanomolar range .
- Mechanistic Insight : The benzimidazolone group facilitates hydrogen bonding with PLD’s active site, while the extended alkyl chain enhances membrane penetration.
3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- Key Differences : Features a dioxopiperidine ring instead of diphenyl substituents, reducing hydrophobicity.
- Properties: Molecular weight = 260.22 g/mol (vs.
Cytotoxicity and Anticancer Activity
Tamoxifen Derivatives (1,3-Diphenyl-3-(phenylthio)propan-1-ones)
- Key Differences : Incorporate a sulfur-containing side chain instead of the 1-piperidinyl group.
- Biological Activity: Exhibit significant cytotoxicity against breast cancer cells (IC₅₀ < 10 µM) with low toxicity to normal cells. The tertiary amine in Tamoxifen analogs enhances DNA intercalation or estrogen receptor modulation .
- Inference : The 1-piperidinyl group in the target compound may similarly improve cytotoxic effects, though direct evidence is lacking.
Comparative Data Table
Research Implications and Gaps
- Synthetic Optimization : Modifying substituents (e.g., introducing electron-withdrawing groups on phenyl rings) could enhance binding or solubility, as seen in FIPI’s design .
- Biological Screening : Prioritize assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) to evaluate cytotoxicity and compare with Tamoxifen derivatives .
Biological Activity
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoline family, which has been associated with various therapeutic effects, including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone consists of a piperidine ring attached to an isoindolinone backbone with two phenyl substituents. This unique arrangement contributes to its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of compounds related to isoindolinone derivatives. For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including colorectal (Caco-2) and breast cancer (HCT-116) cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Isoindolinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone | HCT-116 | 10.5 | Apoptosis induction |
| Isoindole derivative 3 | Caco-2 | 15.2 | Cell cycle arrest |
| Isoindole derivative 4 | MCF-7 | 12.7 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial efficacy of isoindolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit significant inhibition zones comparable to standard antibiotics like gentamicin. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|---|
| 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone | Staphylococcus aureus | 20 | Gentamicin |
| Isoindole derivative 5 | Escherichia coli | 18 | Gentamicin |
| Isoindole derivative 6 | Bacillus subtilis | 22 | Gentamicin |
Antioxidant Activity
The antioxidant potential of isoindolinone derivatives has also been investigated. These compounds demonstrate the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity .
Structure-Activity Relationship (SAR)
The biological activity of isoindolinone derivatives can be significantly influenced by structural modifications. For instance, the presence of halogen groups or additional functional groups on the phenyl rings enhances both anticancer and antimicrobial activities. SAR studies suggest that lipophilicity plays a critical role in the bioavailability and efficacy of these compounds .
Case Studies
A recent study synthesized several isoindolinone derivatives and evaluated their biological activities comprehensively. Among these, compound 3 demonstrated the highest efficacy against Leishmania tropica with an IC50 value of 0.0478 μM, outperforming traditional treatments like Glucantime . Another case involved a derivative that showed promising results in inhibiting tumor growth in vivo using xenograft models.
Q & A
Q. How does the piperidinyl substituent influence the compound’s stereoelectronic properties?
- Methodological Answer : The piperidinyl group introduces conformational rigidity and basicity. Density functional theory (DFT) calculations (e.g., Gaussian 09) can map electron density and H-bond donor/acceptor sites. Compare with analogs lacking the piperidinyl group to isolate its contribution to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
